Silane, dimethyl-
Overview
Description
Silane, dimethyl- (chemical formula: C₂H₈Si) is a simple organosilicon compound It is a colorless, flammable gas at room temperature and is used in various industrial applications, particularly in chemical vapor deposition processes
Mechanism of Action
Target of Action
Dimethylsilane, also known as Silane, dimethyl-, is a compound that primarily targets the chemical reactions in various processes such as chemical vapor deposition (CVD) and polymer synthesis . It is used as a source gas in these processes, contributing to the formation of complex structures .
Mode of Action
Dimethylsilane interacts with its targets through chemical reactions . In the hot-wire CVD process, it undergoes gas-phase reactions, involving both free-radical reactions and those involving silylene/silene intermediates . In the synthesis of polymers, it forms σ–π conjugated polycarbosilanes containing dimethylsilane-aryl backbones via the Grignard reaction .
Biochemical Pathways
It is known to participate in thethermal decomposition of tetramethylsilane, a process that produces various isomers and involves 1,2-shift and H2 eliminations . It also contributes to the formation of high quantum yield polymers in the presence of aryl groups .
Result of Action
The action of dimethylsilane results in the formation of complex structures. In the CVD process, it contributes to the formation of silicon-based films . In polymer synthesis, it leads to the formation of high quantum yield polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, dimethyl- can be synthesized through several methods. One common method involves the reaction of dichlorosilane with methyl lithium or methyl magnesium halides. The reaction typically proceeds as follows:
SiH2Cl2+2CH3Li→SiH2(CH3)2+2LiCl
Industrial Production Methods: In industrial settings, silane, dimethyl- is often produced through the direct reaction of silicon with methyl chloride in the presence of a copper catalyst
Si+2CH3Cl→SiH2(CH3)2+HCl
Chemical Reactions Analysis
Types of Reactions: Silane, dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide and water.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone at elevated temperatures.
Reduction: Often involves hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Silicon dioxide (SiO₂) and water (H₂O).
Reduction: Simpler silanes such as monosilane (SiH₄).
Substitution: Various organosilicon compounds depending on the substituents used.
Scientific Research Applications
Silane, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Utilized in the modification of surfaces for biological assays.
Medicine: Employed in the development of drug delivery systems and medical implants.
Industry: Widely used in the semiconductor industry for chemical vapor deposition processes to create thin films and coatings.
Comparison with Similar Compounds
Trimethylsilane (C₃H₁₀Si): Similar in structure but with three methyl groups attached to the silicon atom.
Monosilane (SiH₄): A simpler silane with only hydrogen atoms attached to the silicon atom.
Tetramethylsilane (C₄H₁₂Si): Contains four methyl groups attached to the silicon atom.
Uniqueness: Silane, dimethyl- is unique due to its specific reactivity and stability, which makes it particularly useful in chemical vapor deposition processes. Its ability to form strong bonds with a variety of substrates also makes it valuable in surface modification applications.
Properties
InChI |
InChI=1S/C2H6Si/c1-3-2/h1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZIHCLFHIXETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870840 | |
Record name | Silane, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas with a distinct mild odor; [Gelest MSDS] | |
Record name | Dimethylsilane | |
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CAS No. |
1111-74-6 | |
Record name | Dimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Silane, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KO1673311 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What types of compounds containing the "Silane, dimethyl-" moiety have been identified in natural sources?
A1: Research using Gas Chromatography-Mass Spectrometry (GC-MS) has revealed the presence of various "Silane, dimethyl-" containing compounds in natural sources. Some examples include:
- Haritakyadi eye drops: While the exact structure wasn't determined, a "Silane,[[9-[[(dimethyl-2propenylsily)oxy]methyl]6a,7,10,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]" compound was detected. It's worth noting that this compound was identified as an artifact. []
- Dypsis lutescens: GC-MS analysis of this plant revealed "Silane, dimethyl(docosyloxy)butoxy". []
- Tilapia guineensis: This fish species contained "Diethoxydimethylsilane" and "[(3a)-pregn-5-ene-3,20-diyl]bis(oxy)bis[trimethyl]silane" amongst other organometallic compounds. []
- Sarotherodon melanotheron: "Diethoxydimethylsilane" was also identified in this fish species. []
- Mullet (Liza falcipinnis): "Dimethoxydimethylsilane" was found in this fish species. []
Q2: How is "Silane, dimethyl-" incorporated into building materials, and what properties does it impart?
A2: "Silane, dimethyl-" derivatives are key components in silicone rubbers used for high-performance applications. For example, a nuclear power plant cable sheathing material incorporates "methyl vinyl phenyl silicone rubber", likely containing "Silane, dimethyl-" units in its structure, alongside other polymers and additives. This specific formulation aims to provide high-temperature resistance, steam resistance, radiation resistance, and flame retardancy. []
Q3: Can you provide an example of how "Silane, dimethyl-" derivatives are used in organic synthesis?
A3: "Trimethyl(vinyl)silane" and "diphenyl(divinyl)silane", both containing the "Silane, dimethyl-" moiety, were used as model substrates in a theoretical study investigating the oxidative sulfamidation of alkenes. The study aimed to understand the reactivity and regioselectivity of this reaction with various sulfonamides. []
Q4: Are there any known applications of "Silane, dimethyl-" derivatives in the development of insulation materials?
A4: Research indicates the use of "Dimethyl silicone oil" in the formulation of red mud lightweight foam insulation boards. This material is purported to have desirable properties such as light weight, thermal insulation, and waterproof characteristics. []
Q5: What analytical techniques are commonly employed to identify and quantify "Silane, dimethyl-" containing compounds?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the identification and quantification of "Silane, dimethyl-" containing compounds in various matrices. [, , ]
Q6: Have there been any studies investigating the potential biological activity of "Silane, dimethyl-" containing compounds?
A6: While not directly addressing "Silane, dimethyl-", a study investigated the bioactive compounds present in Benincasa hispida extracts using GC-HRMS. This analysis revealed the presence of "Silane, dimethyl (2,3,6, tricholrophenoxy) heptadicycloxy". Although the specific activity of this compound wasn't investigated, the study explored the potential of the plant extract against specific cancer cell lines. []
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